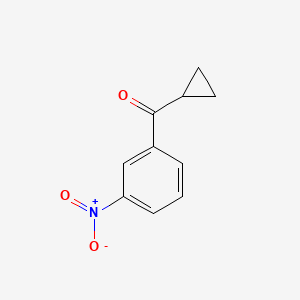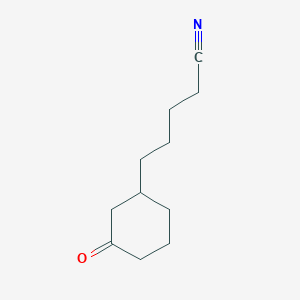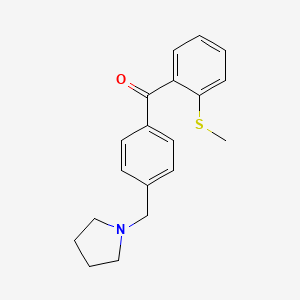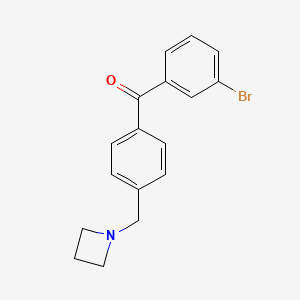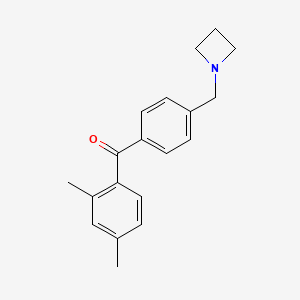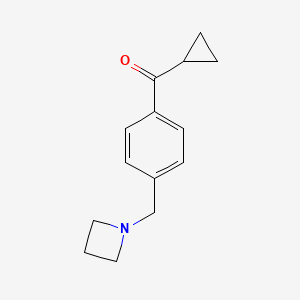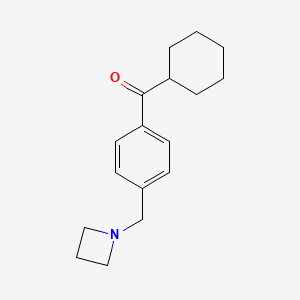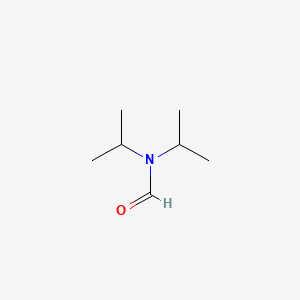
N,N-Diisopropylformamid
Übersicht
Beschreibung
N,N-Diisopropylformamide: is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It is a formamide derivative where the hydrogen atoms of the formamide group are replaced by two isopropyl groups. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropylformamide is employed as an intermediate in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . In biological research, it serves as a reagent for the synthesis of biologically active molecules. In the medical field, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
Target of Action
N,N-Diisopropylformamide is a formamide compound . Formamide compounds are generally used as solvents, extractants, and intermediates in organic synthesis . .
Mode of Action
As a formamide compound, it may interact with its targets by introducing a formyl group (-CO) between the nitrogen and hydrogen atoms of primary or secondary amine compounds . This interaction could potentially alter the properties of the target molecule.
Biochemical Pathways
As a formamide compound, it may be involved in various organic synthesis reactions .
Pharmacokinetics
As a formamide compound, it is likely to have good solubility in organic solvents , which could potentially influence its bioavailability.
Result of Action
As a formamide compound, it may play a role in the synthesis of other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Diisopropylformamide can be synthesized by reacting formic acid with diisopropylamine . The reaction typically takes place in a high-pressure reaction vessel to ensure uniformity . The mixture is stirred to promote the reaction, resulting in the formation of N,N-Diisopropylformamide.
Industrial Production Methods: In industrial settings, the production of N,N-Diisopropylformamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and continuous stirring are common practices to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diisopropylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylformamide
- N,N-Diethylformamide
- N,N-Dibutylformamide
- N,N-Diphenylformamide
Comparison: N,N-Diisopropylformamide is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity compared to other formamides. This steric effect can affect the compound’s ability to participate in certain reactions, making it more selective in its reactivity .
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDDZDKBWPHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181492 | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-30-3 | |
| Record name | Diisopropylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2700-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(1-methylethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Diisopropylformamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HT4KLE3HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N,N-Diisopropylformamide influence its internal rotation and what are the implications?
A1: Steric effects play a dominant role in the internal rotation of N,N-dialkylformamides like N,N-Diisopropylformamide. [] Specifically, increasing the size of the alkyl substituent, in this case, isopropyl groups, leads to a decrease in the torsional barrier height. This decrease in barrier height can affect the molecule's conformational preference and overall reactivity. []
Q2: How does N,N-Diisopropylformamide interact with aromatic solvents like benzene?
A2: N,N-Diisopropylformamide interacts with benzene through a time-averaged solvent cluster model. [] This model suggests that the amide forms weak associations with benzene molecules, leading to characteristic shifts in the Nuclear Magnetic Resonance (NMR) spectrum, known as benzene dilution shifts (ASIS). These shifts provide valuable information about the amide's structure and its interactions with the solvent environment. []
Q3: Can you elaborate on the conformational behavior of N,N-Diisopropylformamide?
A3: Research utilizing a combination of NMR lanthanide-induced shifts and conformational energy calculations revealed that N,N-Diisopropylformamide (DIPF) exists as a mixture of two primary conformations. [] The study demonstrated that DIPF predominantly adopts a conformation where the carbonyl group and one of the isopropyl groups are oriented on the same side of the N-C bond, while the other isopropyl group points in the opposite direction. This conformational preference significantly influences its interactions with other molecules. []
Q4: Are there any studies examining the magnetic properties of compounds containing N,N-Diisopropylformamide?
A4: Research explored the magnetic behavior of a one-dimensional azido-bridged cobalt(II) complex incorporating N,N-Diisopropylformamide (DIPF) as a ligand, denoted as [Co2(N3)4(DIPF)2]. [] This complex exhibited slow magnetic relaxation, characteristic of single-chain magnets. Interestingly, the study highlighted how varying the size of amide ligands, from DMF to DEF to DIPF, influenced the coordination geometry of cobalt ions and the overall magnetic properties of the resulting chains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




